molecular formula C4H10O3 B097692 Di(ethylene glycol-d2) CAS No. 18995-18-1

Di(ethylene glycol-d2)

Cat. No.: B097692
CAS No.: 18995-18-1
M. Wt: 108.13 g/mol
InChI Key: MTHSVFCYNBDYFN-KCZCTXNHSA-N
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Description

Di(ethylene glycol-d2) is a fully deuterated form of diethylene glycol, with the chemical formula C4H10D4O3. It is a colorless liquid with a sweet taste similar to ethanol. The compound is used primarily in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(ethylene glycol-d2) is synthesized through the deuteration of diethylene glycol. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under controlled conditions to ensure high isotopic purity .

Industrial Production Methods: Industrial production of di(ethylene glycol-d2) follows similar principles as laboratory synthesis but on a larger scale. The process involves the partial hydrolysis of ethylene oxide in the presence of deuterium oxide. The reaction conditions are optimized to maximize the yield and purity of the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Di(ethylene glycol-d2) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di(ethylene glycol-d2) has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of di(ethylene glycol-d2) is primarily related to its role as a deuterated solvent. The presence of deuterium atoms instead of hydrogen atoms affects the vibrational frequencies of molecular bonds, which can be detected using spectroscopic techniques. This property makes di(ethylene glycol-d2) valuable in studying molecular interactions and dynamics .

Comparison with Similar Compounds

Uniqueness: Di(ethylene glycol-d2) is unique due to its specific isotopic labeling, which provides distinct advantages in spectroscopic studies and analytical applications. The presence of deuterium atoms enhances the resolution and sensitivity of NMR spectroscopy, making it a valuable tool in scientific research .

Properties

IUPAC Name

1-deuteriooxy-2-(2-deuteriooxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-3-7-4-2-6/h5-6H,1-4H2/i5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHSVFCYNBDYFN-KCZCTXNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCCOCCO[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583764
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-18-1
Record name 2,2'-Oxydi[ethan-1-(~2~H)ol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di(ethylene glycol-d2)
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